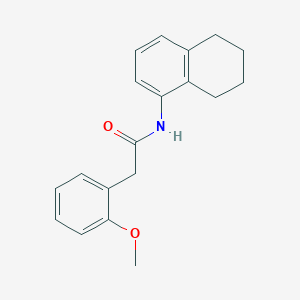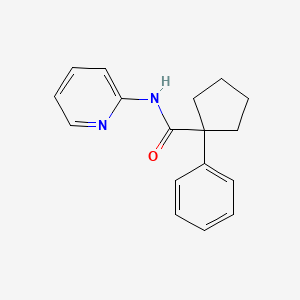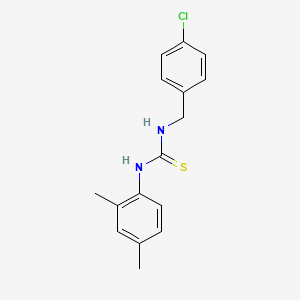
N-(2-bromophenyl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-cyclohexylacetamide, also known as BPCA, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. BPCA belongs to the class of amides, and it is a white to off-white crystalline powder that is soluble in organic solvents.
作用機序
The exact mechanism of action of N-(2-bromophenyl)-2-cyclohexylacetamide is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. This compound has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells against oxidative stress-induced damage. Moreover, this compound has been found to improve glucose and lipid metabolism, which may be beneficial for the treatment of metabolic disorders.
実験室実験の利点と制限
N-(2-bromophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, which makes it suitable for various assays. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
将来の方向性
There are several future directions for the study of N-(2-bromophenyl)-2-cyclohexylacetamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its pharmacokinetic properties and optimize its dosing regimen for therapeutic use. Moreover, this compound can be studied for its potential use in the treatment of various diseases such as neurodegenerative disorders, metabolic disorders, and inflammatory diseases. Finally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound has anti-inflammatory, analgesic, and anticonvulsant activities, and it has been studied for its potential use in the treatment of various diseases. This compound has several advantages for lab experiments, but its limitations should be taken into consideration. There are several future directions for the study of this compound, and further research is needed to fully understand its biological activity and therapeutic potential.
合成法
The synthesis of N-(2-bromophenyl)-2-cyclohexylacetamide involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-bromophenyl)-2-cyclohexylacetamide has been studied in various scientific research fields due to its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in cells. Moreover, this compound has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-bromophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLPGPKAJNASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)
![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


